molecular formula C14H21NO3 B028679 (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol CAS No. 140235-25-2

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

Cat. No.: B028679
CAS No.: 140235-25-2
M. Wt: 251.32 g/mol
InChI Key: LZRHDSQWBVFQMC-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol is a chemically significant piperidine derivative that serves as a key intermediate and structural motif in neurological and cardiovascular research. This compound features a piperidine core substituted with a 2,3-dimethoxyphenyl methanol group, creating unique structural properties valuable for pharmaceutical investigations and chemical synthesis. RESEARCH APPLICATIONS Neurological Research : This compound demonstrates particular relevance as a structural analog of serotonin receptor ligands, especially 5-HT 2A antagonists, which are investigated for their potential in studying schizophrenia, substance abuse disorders, and other neurological conditions . Cardiovascular Studies : The structural features of this piperidine derivative show promise in thrombosis research, with potential anti-aggregatory effects on platelets and applications in studying various angina models and coronary conditions . Chemical Synthesis : Serves as a versatile building block for developing more complex pharmaceutical compounds, particularly those targeting prokineticin-mediated diseases and other therapeutic areas . HANDLING AND STORAGE This product is provided as a solid compound requiring storage at 2-8°C in a tightly sealed container. For research purposes only—not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets before use and implement appropriate personal protective equipment during handling.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHDSQWBVFQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447343
Record name (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140235-25-2
Record name α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140235-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)
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Preparation Methods

Synthesis of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone

The ketone precursor is synthesized via Friedel-Crafts acylation. A solution of Boc-protected piperidine-4-carboxylic acid undergoes acylation with 2,3-dimethoxybenzoyl chloride in the presence of AlCl3. Deprotection of the Boc group using trifluoroacetic acid (TFA) yields (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone with an 83% yield.

Key Reaction Conditions :

  • Reagents : Boc-piperidine-4-carboxylic acid, 2,3-dimethoxybenzoyl chloride, AlCl3.

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Work-up : Neutralization with NH4OH and extraction with diethyl ether.

Sodium Borohydride Reduction to Methanol

The methanone intermediate is reduced using NaBH4 in methanol. Cooling the reaction to 0°C ensures controlled reduction, achieving near-quantitative conversion to the methanol derivative.

Optimized Parameters :

  • Reducing Agent : NaBH4 (2 equivalents).

  • Solvent : Methanol.

  • Temperature : 0°C, gradually warming to room temperature.

  • Yield : >95% after purification via silica gel chromatography.

Friedel-Crafts Acylation and Grignard Addition

N-Acetylation of Piperidine-4-carboxylic Acid

Adapting methodologies from α,α-diphenyl-4-piperidinemethanol synthesis, piperidine-4-carboxylic acid is acetylated using acetic anhydride or acetyl chloride. This step protects the amine, facilitating subsequent acylation.

Reaction Overview :

  • Acetylating Agents : Acetyl chloride, acetic anhydride (1.5–2 equivalents).

  • Solvent : Ethyl acetate.

  • Catalyst : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Acylation and Methanol Formation

The N-acetylated intermediate undergoes Friedel-Crafts acylation with 2,3-dimethoxyphenyl acyl chloride. Subsequent Grignard addition (e.g., methylmagnesium bromide) forms the tertiary alcohol, followed by deacetylation.

Critical Notes :

  • Grignard Reagent : Phenylmagnesium halide (2 equivalents).

  • Deprotection : Hydrolysis with aqueous NaOH or HCl.

  • Yield : ~80–85% for analogous compounds.

Large-Scale Industrial Synthesis

Acylation in Toluene with Oxalyl Chloride

Ambeed’s protocol scales the synthesis using oxalyl chloride to generate 4-fluorophenylacetyl chloride, which reacts with this compound in toluene.

Process Highlights :

  • Scale : 45.6 kg of starting material.

  • Solvent System : Toluene/methanol.

  • Base : Aqueous NaOH (50 wt%).

  • Yield : 95% after phase separation and distillation.

Crystallization and Purification

The product crystallizes upon cooling to 20–30°C, with purity enhanced by washing cycles. Karl Fischer titration ensures low water content (<500 ppm) in the final product.

Comparative Analysis of Methods

Method Key Steps Yield Scale Suitability
NaBH4 ReductionKetone reduction95%Lab to industrial
Friedel-Crafts/GrignardAcylation, Grignard addition80–85%Lab-scale
Industrial AcylationOxalyl chloride activation, alkylation95%Large-scale

Advantages of NaBH4 Reduction :

  • Simplicity : Single-step reduction under mild conditions.

  • Cost-Effectiveness : NaBH4 is inexpensive and readily available.

  • Scalability : Demonstrated in multi-kilogram batches.

Limitations of Grignard Approach :

  • Sensitivity : Requires anhydrous conditions and careful temperature control.

  • Byproducts : Competing reactions may reduce yield.

Mechanistic Insights

Borohydride Reduction Mechanism

NaBH4 selectively reduces the ketone to a secondary alcohol via a six-membered transition state. The methoxy groups on the aryl ring stabilize the intermediate through resonance, enhancing reaction efficiency.

Friedel-Crafts Acylation

AlCl3 catalyzes electrophilic substitution, forming a reactive acylium ion. The piperidine ring’s nitrogen lone pair directs regioselectivity, favoring para-substitution on the aryl ring .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of (2,3-Dimethoxyphenyl)(piperidin-4-yl)carboxylic acid.

    Reduction: Formation of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanamine.

    Substitution: Formation of halogenated derivatives such as 2,3-dibromo- or 2,3-dichloro-phenyl(piperidin-4-yl)methanol.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is utilized in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxy groups on the phenyl ring may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Comparison with Similar Compounds

Key Findings :

  • Antiparasitic Activity : Fluorinated benzyl or phenethyl substituents on the piperidine nitrogen significantly enhance activity against resistant parasitic strains. For example, Compound 7 shows IC50 values of 1.03–2.52 µg/mL, outperforming analogs with bulkier substituents .
  • Anticancer Activity: Piperidin-4-yl methanol derivatives with electron-donating groups (e.g., methyl) or disubstituted phenyl rings exhibit superior antiproliferative effects. However, trimethoxyphenyl analogs are less effective, likely due to excessive steric hindrance .
  • PET Imaging Applications: Fluorophenethyl-substituted derivatives (e.g., α-(2,3-dimethoxyphenyl)-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol) demonstrate enhanced blood-brain barrier penetration and metabolic stability, making them ideal for 5-HT2A receptor imaging .

Physicochemical Properties

Comparative physicochemical data for select derivatives:

Property (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol
Molecular Weight 251.32 g/mol 387.44 g/mol
Density (g/cm³) Not reported 1.217
Boiling Point (°C) Not reported 572.8
LogP (Predicted) ~2.1 ~3.5
Solubility Moderate in methanol Low in water; high in DMF

Insights :

  • Fluorophenethyl substitution increases molecular weight and lipophilicity (higher LogP), improving CNS penetration but reducing aqueous solubility .
  • The base compound’s moderate solubility in methanol facilitates its use in synthetic workflows, whereas bulkier derivatives require polar aprotic solvents like DMF .

Biological Activity

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a dimethoxyphenyl group with a piperidin-4-yl moiety, suggesting possible interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its predicted effects, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a dimethoxyphenyl group that enhances lipophilicity and a piperidin-4-yl moiety that may influence its pharmacological properties. The structural characteristics are summarized in the following table:

ComponentDescription
Dimethoxyphenyl groupEnhances lipophilicity
Piperidin-4-yl moietyPotential for CNS activity
Functional groupMethanol

Predicted Biological Activities

Computational models have predicted several biological activities for this compound, including:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin, which are crucial in mood regulation.
  • Anti-inflammatory Properties : The structural components may interact with inflammatory pathways, suggesting potential use in treating inflammatory conditions.
  • Anticancer Activity : Preliminary studies indicate possible cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be elucidated.

While detailed mechanistic studies are lacking, it is hypothesized that the compound may modulate neurotransmitter activity similar to other piperidine derivatives. The binding affinity to various biological targets is an area of ongoing research.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study on piperidinone derivatives demonstrated significant inhibition of cancer cell proliferation and migration in vitro, highlighting the potential for similar effects in this compound .
  • Another investigation into structure-activity relationships (SAR) revealed that modifications to the piperidine ring could enhance anticancer properties while maintaining selectivity for specific cellular pathways .

Interaction Studies

In silico studies have been employed to predict interactions based on structural characteristics. These studies enhance understanding before experimental validation and suggest that this compound could serve as a lead compound for drug development.

Binding Affinity Predictions

The following table summarizes predicted binding affinities of structurally similar compounds:

Compound NameBinding Affinity (Ki)Notable Activities
2-Methyl-6-(phenylethynyl)pyridine6 μMAntagonist for mGluR5 receptors
4-(2-Methylphenyl)piperidine10 μMAnalgesic and anti-inflammatory effects
1-(2,3-Dimethylphenyl)piperazine5 μMAntidepressant properties

These compounds illustrate the diversity within this structural class while emphasizing the unique attributes of this compound.

Q & A

Q. What are the established synthetic routes for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol?

The compound is synthesized via a two-step protocol:

  • Step 1 : Coupling this compound with (4-(2-bromoethyl)phenyl)boronic acid under basic conditions (NaHCO₃) in DMF at 85°C for 90 minutes.
  • Step 2 : Stabilization of the boronic acid intermediate by treatment with pinacol, yielding a boronic ester derivative. This method achieves a 47% yield after purification via flash chromatography .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., methoxy groups at δ ~3.86 ppm and piperidine protons at δ ~1.33–2.92 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 482.3079 for C₂₈H₄₀BNO₅ [M+H]⁺) .
  • HPLC : Monitors reaction progress and purity (>95%) using methanol/buffer mobile phases .

Q. What analytical methods ensure compound purity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® AD-H with hexane/ethanol mobile phases.
  • LC-MS/MS : Detects impurities at trace levels (e.g., <3% enantiomer content) .

Advanced Research Questions

Q. How is enantiomeric purity achieved and verified?

  • Diastereomeric Salt Formation : Treatment with (+)-di-O,O’-p-toluoyl-D-tartaric acid selectively precipitates one enantiomer.
  • Verification :
    • NMR with Chiral Shift Reagents : Differentiates enantiomers via distinct splitting patterns.
    • Chiral HPLC : Quantifies enantiomeric excess (e.g., R-enantiomer of MDL100907 shows Kᵢ ~0.4 nM for 5-HT₂ₐ receptors vs. 2.1 nM for racemic mixtures) .

Q. What role does the compound play in PET imaging?

As a precursor to [¹¹C]MDL100907, it enables 5-HT₂ₐ receptor mapping in neurological disorders (e.g., schizophrenia). The hydroxyl group is protected with tert-butyl dicarbonate to prevent interference during radiolabeling .

Q. How is receptor binding affinity assessed?

  • Radioligand Displacement Assays : Using [³H]ketanserin or [¹¹C]MDL100907 to measure Kᵢ values. The R-enantiomer exhibits 100-fold selectivity for 5-HT₂ₐ over other serotonin receptors .
  • Functional Assays : Phospholipase C (PLC) activation in transfected HEK293 cells quantifies agonist/antagonist efficacy .

Q. What are the challenges in coupling reactions during synthesis?

  • Boronic Acid Stability : Immediate pinacol treatment prevents decomposition of the boronic acid intermediate.
  • Steric Hindrance : Optimizing reaction temperature (85°C) and solvent (DMF) improves coupling efficiency .

Q. How is the hydroxyl group protected during synthesis?

  • Protection Strategy : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under mild conditions (room temperature, 2 hours) yields a stable tert-butoxycarbonyl (Boc)-protected derivative .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol
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(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

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